molecular formula C9H14N2O2 B2637914 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid CAS No. 1342632-30-7

3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid

Cat. No. B2637914
CAS RN: 1342632-30-7
M. Wt: 182.223
InChI Key: KYPHBBVCRROIKO-UHFFFAOYSA-N
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Description

3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid, also known as IPP, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It is a pyrazole derivative that has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of protein kinase B (Akt) and the activation of the mitogen-activated protein kinase (MAPK) pathway. 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of neurons from oxidative stress. It has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects.

Future Directions

There are several future directions for research on 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify the optimal dosage and administration route. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases. Studies are needed to determine its effects on different types of neurons and to identify the optimal dosage and administration route. Additionally, further research is needed to elucidate the mechanism of action of 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid and to identify potential side effects.

Synthesis Methods

The synthesis of 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid can be achieved through various methods, including the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 3-bromopropanoic acid in the presence of base. Another method involves the reaction of 3-bromo-1-propanol with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base.

Scientific Research Applications

3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

3-(1-propan-2-ylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(2)11-6-5-8(10-11)3-4-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPHBBVCRROIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Isopropyl-1H-pyrazol-3-yl)propanoic acid

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